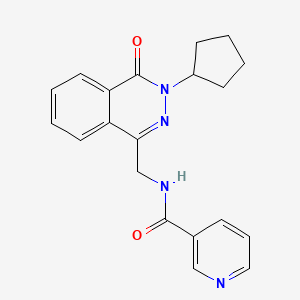

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide

Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide is a phthalazinone derivative characterized by a 3-cyclopentyl-substituted 4-oxo-1,4-dihydrophthalazine core linked to a nicotinamide moiety via a methylene bridge. The phthalazinone scaffold is known for its pharmacological relevance, particularly in targeting enzymes like poly(ADP-ribose) polymerase (PARP) and phosphodiesterases (PDEs) .

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19(14-6-5-11-21-12-14)22-13-18-16-9-3-4-10-17(16)20(26)24(23-18)15-7-1-2-8-15/h3-6,9-12,15H,1-2,7-8,13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIAZBFOWLPUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide are the Aldo-keto reductase family 1 member B10 and Aldose reductase . These enzymes play a crucial role in the metabolism of aldehydes and ketones.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity. This inhibition prevents the reduction of aldehydes and ketones into their corresponding alcohols, altering the normal metabolic processes within the cell.

Biochemical Pathways

The inhibition of Aldo-keto reductase family 1 member B10 and Aldose reductase affects the polyol pathway . This pathway is responsible for the conversion of glucose to fructose through sorbitol, and its disruption can lead to the accumulation of sorbitol and other metabolites, potentially causing cellular damage.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific cell type and the overall metabolic state of the organism. By inhibiting key enzymes in the polyol pathway, this compound can disrupt normal metabolic processes and potentially induce cellular stress or damage.

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, examining its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 336.39 g/mol. The compound features a phthalazine core linked to a nicotinamide moiety, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O2 |

| Molecular Weight | 336.39 g/mol |

| CAS Number | Not available |

Research indicates that compounds with similar structures often interact with various biological macromolecules such as proteins and nucleic acids. The presence of multiple functional groups in this compound suggests it may engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Anticancer Activity

Studies have shown that phthalazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been observed to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The triazole ring present in some derivatives is known for its antifungal properties, suggesting that this compound may also exhibit antimicrobial effects.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects of compounds containing phthalazine structures. The interaction with nicotinamide pathways may enhance neuronal survival under stress conditions, which warrants further investigation.

Case Studies

- Anticancer Efficacy : A study evaluating the cytotoxic effects of phthalazine derivatives on various cancer cell lines demonstrated that certain analogs significantly inhibited cell growth and induced apoptosis. This suggests that this compound could be explored further for its anticancer potential.

- Antimicrobial Activity : In vitro tests showed that related compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for this compound in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |

| 5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |

| 4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |

| 1H-indazole derivatives | Indazole ring system | Antifungal |

The unique combination of cyclopentane and triazole structures in this compound may confer distinct biological properties compared to these similar compounds.

Scientific Research Applications

The search results provide information on compounds with structural similarities to "N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide," but not on the specific applications of that exact compound. The compounds covered in the search results include:

- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isonicotinamide

- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide

- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide

- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-1,2-oxazole-5-carboxamide

- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide

- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide

- N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(phenylsulfanyl)propanamide

Because the search results do not contain the specific compound requested, the following information will cover the applications of similar compounds, and the potential applications of the target compound based on its structural features.

Understanding the Structural Features

The compounds of interest share a common core structure: a 3,4-dihydrophthalazin-1-yl)methyl group substituted at the N position . Variations arise from different substitutions at the other end. The presence of a cyclopentyl group and a phthalazinone core suggests potential interactions with biological targets, making these compounds interesting for pharmaceutical research.

Potential Applications Based on Similar Compounds

Based on the search results, compounds containing heterocyclic structures often exhibit biological activities due to their ability to interact with biomolecules through non-covalent bonds.

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide

- This compound has a phthalazinone core, a cyclopentyl group, and a benzamide moiety. It may inhibit certain enzymes by binding to their active sites, blocking their activity. It could also inhibit signal transduction pathways crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy.

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide

- This compound features a phthalazine moiety and exhibits diverse pharmacological properties, including antimicrobial and anticancer activities. Studies on similar compounds have demonstrated enzyme inhibition, affecting bacterial cell wall synthesis and cancer cell proliferation. They may also interact with receptors or proteins that regulate cell growth and apoptosis, and induce oxidative stress in target cells, leading to apoptosis.

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- This compound may show promise as an anti-inflammatory agent by inhibiting inflammatory pathways or as an anticancer agent by disrupting cancer cell metabolism. It might also serve as a neuroprotective agent through antioxidant or anti-apoptotic mechanisms.

Potential Reaction Mechanisms

The chemical behavior of these compounds involves various reaction mechanisms related to their functional groups:

- Acylation Reactions: The amide group can undergo acylation, introducing new acyl moieties.

- Cycloaddition Reactions: The phthalazine core can participate in cycloaddition reactions, forming more complex ring systems.

- Redox Reactions: Depending on substituents, the compound can undergo oxidation or reduction, altering its chemical properties.

These reactions highlight the versatility of this compound in synthetic chemistry, allowing researchers to tailor its properties for specific applications.

Tables of Compound Information

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₂₀H₂₁N₅O₂ | 377.17 | 3-cyclopentyl, nicotinamide |

| A22 | C₂₇H₂₉F₃N₄O₂ | 499.23 | 4-(4,4-difluorocyclohexane-1-carbonyl)piperazinyl, 4-fluorobenzyl |

| A23 | C₂₇H₃₁FN₄O₂ | 463.25 | cyclohexanecarbonyl-piperazinyl, 4-fluorobenzyl |

| B2 | C₁₉H₁₉FN₄O₂ | 355.16 | 2-fluoro-5-(propylhydrazide)benzyl |

| B3 | C₂₀H₂₁FN₄O₂ | 369.17 | 2-fluoro-5-(butylhydrazide)benzyl |

Key Observations :

- Substituent Diversity: The target compound’s nicotinamide group contrasts with the hydrazide (B-series) and piperazine-carbonyl (A-series) side chains. Hydrazides (e.g., B2–B5) may exhibit stronger hydrogen-bond donor capacity compared to nicotinamide’s aromatic nitrogen .

- Molecular Weight : The target compound (377.17 g/mol) is lighter than A22 (499.23 g/mol), which could improve bioavailability and membrane permeability .

Yield Comparison :

Spectroscopic and Analytical Data

- NMR : The target compound’s ¹H NMR would show distinct signals for the cyclopentyl protons (δ ~1.5–2.5 ppm) and nicotinamide’s pyridine ring (δ ~8.0–9.0 ppm). This contrasts with A22’s difluorocyclohexane (δ ~2.0–2.5 ppm) and B2’s hydrazide NH (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : The target’s molecular ion ([M+H]⁺) at m/z 378 differs significantly from A22 (m/z 500) and B2 (m/z 356), aiding in structural differentiation .

Comparison with Non-Phthalazinone Analogs

describes naphthyridine-3-carboxamides (e.g., compound 67), which share the 4-oxo-1,4-dihydro core but replace phthalazinone with a naphthyridine system. Key differences include:

- Aromaticity: Naphthyridines have a fused pyridine ring, altering π-π stacking interactions compared to phthalazinones .

- Biological Targets: Naphthyridine carboxamides (e.g., 67) are reported as kinase inhibitors, whereas phthalazinones like the target compound are more commonly associated with PARP inhibition .

Q & A

Q. Methodological Approach :

- Forced degradation studies : Expose the compound to heat, light, humidity, and pH extremes.

- Analytical monitoring : Use LC-MS or NMR to track degradation products.

- Kinetic modeling : Derivate rate constants for decomposition pathways.

Analogous studies on nicotinamide derivatives employed accelerated stability testing (40°C/75% RH for 6 months) to assess shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.